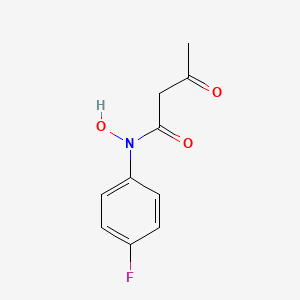
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an oxobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of chloroacetyl chloride as the acylating agent, with triethylamine serving as an acid-binding agent . The reaction is carried out under mild conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane at room temperature.
Procedure: 4-fluoroaniline is dissolved in the solvent, followed by the addition of triethylamine. Chloroacetyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can further reduce production costs .
化学反应分析
Types of Reactions
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorophenyl group enhances its binding affinity to these targets, making it a potent inhibitor. Additionally, the hydroxy and oxobutanamide groups contribute to its overall stability and reactivity.
相似化合物的比较
N-(4-Fluorophenyl)-N-hydroxy-3-oxobutanamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-N-hydroxy-2-oxobutanamide: Similar structure but with a different position of the oxo group.
N-(4-Fluorophenyl)-N-hydroxy-3-oxopentanamide: Similar structure but with an additional carbon in the chain.
This compound analogs: Various analogs with different substituents on the phenyl ring.
These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, which make it a valuable compound in scientific research.
属性
CAS 编号 |
71692-92-7 |
|---|---|
分子式 |
C10H10FNO3 |
分子量 |
211.19 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-N-hydroxy-3-oxobutanamide |
InChI |
InChI=1S/C10H10FNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
InChI 键 |
LJZBSUVDVOULLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)N(C1=CC=C(C=C1)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















